4-ss-HYDROXYCHOLESTEROL

Description

Contextualization of Oxysterols as Oxidized Cholesterol Metabolites

Oxysterols are a class of molecules derived from the oxidation of cholesterol. researchgate.netwikipedia.org This oxidation can occur through enzymatic pathways, primarily involving cytochrome P450 (CYP) enzymes, or via non-enzymatic auto-oxidation. researchgate.netnih.gov These molecules are not merely byproducts of cholesterol metabolism but are now recognized as critical signaling molecules involved in a wide array of biological processes. researchgate.netnih.gov They play significant roles in maintaining cholesterol homeostasis, modulating inflammation, and influencing immune cell function. researchgate.netresearchgate.net The diverse functions of oxysterols are underscored by their ability to act as ligands for various receptors, including nuclear receptors like the Liver X Receptors (LXRs) and G protein-coupled receptors. nih.gov

Significance of 4β-Hydroxycholesterol as a Major Endogenous Oxysterol in Circulation

Among the numerous oxysterols present in the human body, 4β-hydroxycholesterol (4β-OHC) is one of the most abundant in circulation, alongside 27-hydroxycholesterol, 24-hydroxycholesterol, and 7α-hydroxycholesterol. nih.gov Its presence in human plasma has been confirmed through sophisticated analytical techniques like isotope-dilution gas chromatography-mass spectrometry. nih.gov A key distinguishing feature of 4β-OHC is that its formation is primarily enzymatic, with minimal contribution from cholesterol auto-oxidation. nih.gov This characteristic, combined with its relatively stable and high concentrations in the blood, has positioned 4β-OHC as a significant and reliable molecule for studying various physiological and pharmacological processes. nih.gov

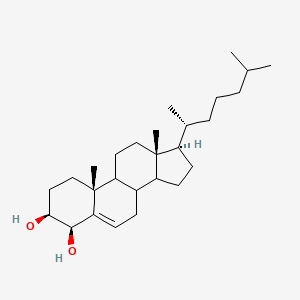

Structure

3D Structure

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3S,4R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19?,20-,21?,22?,24+,25-,26-,27-/m1/s1 |

InChI Key |

CZDKQKOAHAICSF-RJWVQXRLSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 4β Hydroxycholesterol

Primary Enzymatic Production Mechanisms

The synthesis of 4β-Hydroxycholesterol from cholesterol is catalyzed by a family of enzymes known as cytochrome P450s. This process is highly specific and localized, with the liver being the main site of production.

Several cytochrome P450 (CYP) enzymes are involved in the hydroxylation of cholesterol to form 4β-Hydroxycholesterol. These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds.

The primary enzyme responsible for the conversion of cholesterol to 4β-Hydroxycholesterol is CYP3A4. mdpi.comnih.gov This enzyme is highly expressed in the liver and plays a major role in drug metabolism. researchgate.net In vitro experiments using recombinant CYP enzymes have demonstrated that CYP3A4 is capable of converting cholesterol into 4β-Hydroxycholesterol. nih.gov The formation of 4β-Hydroxycholesterol is so closely linked to CYP3A4 activity that its plasma concentration is considered an endogenous marker for the enzyme's function. nih.govresearchgate.net For instance, treatment with drugs that induce CYP3A4, such as certain anti-epileptic medications, leads to a significant increase in circulating 4β-Hydroxycholesterol levels. nih.gov Conversely, inhibitors of CYP3A4 can decrease its plasma concentrations. nih.gov

While CYP3A4 is the main contributor, other related enzymes, namely CYP3A5 and CYP3A7, also participate in the formation of 4β-Hydroxycholesterol, albeit to a lesser extent. mdpi.comnih.gov The contribution of CYP3A5 to 4β-Hydroxycholesterol levels has been demonstrated by the relationship between its concentration and the number of active CYP3A5*1 alleles an individual possesses. nih.gov Although their role is considered minor, the involvement of CYP3A5 and CYP3A7 underscores the specificity of the CYP3A subfamily in this particular metabolic pathway. nih.gov

The liver is the principal organ for the synthesis of 4β-Hydroxycholesterol. mdpi.comnih.gov Although CYP3A enzymes are also found in other tissues like the intestine, studies have shown that the contribution of these extra-hepatic sites to the circulating levels of 4β-Hydroxycholesterol is negligible. mdpi.comnih.gov Therefore, the concentration of 4β-Hydroxycholesterol measured in the plasma is a direct reflection of its production within the liver. mdpi.com

Role of Cytochrome P450 Enzymes in Hepatic Synthesis

Distinction from Non-Enzymatic Cholesterol Oxidation Pathways

It is crucial to differentiate the enzymatic formation of 4β-Hydroxycholesterol from non-enzymatic oxidation of cholesterol. Non-enzymatic oxidation, or autoxidation, is a process initiated by reactive oxygen species and can lead to a variety of cholesterol oxidation products, known as oxysterols. nih.govresearchgate.net

A key distinction lies in the stereospecificity of the products. The enzymatic process mediated by CYP3A enzymes specifically produces the 4β-isomer. In contrast, non-enzymatic oxidation can result in the formation of the 4α-isomer, 4α-hydroxycholesterol. nih.gov The plasma concentration of 4α-hydroxycholesterol is generally lower than that of 4β-hydroxycholesterol and does not change in response to CYP3A4 inducers, indicating a different formation pathway. nih.govnih.gov This clear distinction allows for the specific use of 4β-Hydroxycholesterol as a marker for enzymatic activity, separate from general oxidative stress. nih.gov

| Enzyme Family | Specific Enzyme | Role in 4β-Hydroxycholesterol Synthesis | Location of Activity |

| Cytochrome P450 | CYP3A4 | Predominant | Liver |

| CYP3A5 | Minor | Liver | |

| CYP3A7 | Minor | Liver |

| Oxidation Pathway | Key Product | Primary Mechanism | Influencing Factors |

| Enzymatic | 4β-Hydroxycholesterol | Catalyzed by CYP3A enzymes | Enzyme inducers and inhibitors |

| Non-Enzymatic | 4α-Hydroxycholesterol | Autoxidation by reactive oxygen species | Oxidative stress |

Metabolism and Catabolic Fate of 4β Hydroxycholesterol

Elimination Kinetics and Half-Life Considerations

The elimination kinetics of 4β-hydroxycholesterol are characterized by a notably slow rate, which results in a long biological half-life. This property leads to stable plasma concentrations within individuals over time.

The elimination of 4β-hydroxycholesterol from the circulation is exceptionally slow, with an apparent half-life of approximately 17 days. This slow clearance is thought to be partly due to the inefficient rate of 7α-hydroxylation by CYP7A1. Initial studies reported a much shorter half-life of around 60-64 hours; however, this is now believed to represent a distribution phase rather than the true metabolic elimination. The extended half-life means that it takes several weeks for plasma concentrations to stabilize after changes in its formation rate.

| Oxysterol | Reported Half-Life |

|---|---|

| 4β-Hydroxycholesterol | ~17 days |

| 7α-Hydroxycholesterol | ~0.5 hours |

| 27-Hydroxycholesterol | ~0.75 hours |

| 24-Hydroxycholesterol | ~14 hours |

Impact of Slow 7α-Hydroxylation on Persistence

The persistence of 4β-Hydroxycholesterol in the circulation is notably long, a characteristic attributed to its slow rate of elimination. nih.gov A key factor in this slow clearance is the rate at which it is metabolized by CYP7A1. nih.gov In vitro studies have demonstrated that recombinant human CYP7A1 hydroxylates 4β-Hydroxycholesterol at a slower rate than it hydroxylates cholesterol. researchgate.netnih.gov This inefficient 7α-hydroxylation is a rate-limiting step in its catabolism, leading to a prolonged elimination half-life. nih.govnih.gov

The apparent half-life of 4β-Hydroxycholesterol has been measured in healthy volunteers to be approximately 60 to 64 hours. nih.govresearchgate.net In another study following the termination of CYP3A induction, the apparent half-life was even longer, calculated to be around 17 days. scispace.comnih.govresearchgate.net This contrasts sharply with the much shorter half-lives of other major oxysterols, highlighting the exceptionally slow turnover of 4β-Hydroxycholesterol. nih.gov This slow elimination, rather than an impaired clearance mechanism, is the primary reason for its relatively high concentration in plasma. nih.gov

Half-Life of 4β-Hydroxycholesterol Compared to Other Oxysterols

| Oxysterol | Apparent Half-Life |

|---|---|

| 4β-Hydroxycholesterol | ~60-64 hours nih.govresearchgate.net / 17 days scispace.comnih.govresearchgate.net |

| 7α-Hydroxycholesterol | ~0.5 hours nih.govresearchgate.net |

| 27-Hydroxycholesterol | ~0.75 hours nih.govresearchgate.net |

| 24S-Hydroxycholesterol | ~14 hours nih.govresearchgate.net |

Esterification Status and Mechanisms in Plasma

In human plasma, a significant portion of 4β-Hydroxycholesterol exists in an esterified form, where a fatty acid is attached to the hydroxyl group. This process of fatty acid esterification is a common fate for many sterols in circulation. However, the mechanism for 4β-Hydroxycholesterol appears to differ from that of cholesterol and many other oxysterols, which primarily rely on the enzyme lecithin:cholesterol acyltransferase (LCAT). nih.govamsterdamumc.nl

Prevalence of Esterified Form in Circulation

Studies involving healthy volunteers have quantified the extent of esterification for various sterols. For 4β-Hydroxycholesterol, the mean value of the ester-to-total molar ratio is approximately 0.38. nih.govamsterdamumc.nlresearchgate.net This indicates that, on average, 38% of the 4β-Hydroxycholesterol in circulation is in its fatty acid-esterified form. nih.govamsterdamumc.nl This proportion is notably lower than that of cholesterol and several other oxysterols, which can have esterification ratios of 70% or higher. nih.govamsterdamumc.nl

Ester-to-Total Molar Ratios of Various Sterols in Plasma

| Sterol | Mean Ester-to-Total Molar Ratio |

|---|---|

| 4β-Hydroxycholesterol (4βHC) | 0.38 nih.govamsterdamumc.nlresearchgate.net |

| 5,6α-Epoxycholesterol (5,6αEC) | 0.46 nih.govamsterdamumc.nlresearchgate.net |

| 5,6β-Epoxycholesterol (5,6βEC) | 0.51 nih.govamsterdamumc.nlresearchgate.net |

| Cholesterol | 0.70 nih.govamsterdamumc.nlresearchgate.net |

| Cholestane-3β,5α,6β-triol (CT) | 0.70 nih.govamsterdamumc.nlresearchgate.net |

| 7-Ketocholesterol (7KC) | 0.75 nih.govamsterdamumc.nlresearchgate.net |

| 24S-Hydroxycholesterol (24SHC) | 0.80 nih.govamsterdamumc.nlresearchgate.net |

| 25-Hydroxycholesterol (B127956) (25HC) | 0.81 nih.govamsterdamumc.nlresearchgate.net |

| 27-Hydroxycholesterol (27HC) | 0.86 nih.govamsterdamumc.nlresearchgate.net |

| 7α-Hydroxycholesterol (7αHC) | 0.89 nih.govamsterdamumc.nlresearchgate.net |

Molecular and Cellular Mechanisms of Action

Ligand Activity for Nuclear Receptors

4β-Hydroxycholesterol functions as a signaling molecule by directly binding to and activating specific nuclear receptors, which are critical regulators of gene expression.

Agonistic Role for Liver X Receptors (LXRα and LXRβ)

Research has identified 4β-HC as a putative agonist for both Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). nih.govnih.govnomuraresearchgroup.com LXRs are key transcription factors that form heterodimers with the retinoid X receptor (RXR) and regulate the expression of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammation. nomuraresearchgroup.com LXRα is predominantly expressed in metabolic tissues such as the liver, adipose tissue, intestines, and macrophages, while LXRβ is expressed ubiquitously throughout the body. nih.govahajournals.org The activation of both LXRα and LXRβ by 4β-HC has been demonstrated in vitro. nih.gov This agonistic activity is further supported by the observation that treatment with 4β-HC increases the protein levels of LXRα, a stabilizing effect seen with other known LXR ligands. nomuraresearchgroup.comnih.gov

Distinctive Activation Profile Compared to Other LXR Agonists

While other oxysterols also act as LXR agonists, 4β-HC exhibits a unique activation profile. nih.govbiorxiv.org A key distinction lies in its selective effects on downstream targets. Unlike many other oxysterols that can suppress the activation of multiple lipid biosynthetic pathways, 4β-HC specifically and potently induces the expression of the master lipogenic transcription factor, Sterol Regulatory Element-Binding Protein 1c (SREBP1c). nih.govnomuraresearchgroup.commssm.edu This selective action contrasts with synthetic LXR agonists, such as GW3965, and other oxysterols, highlighting a nuanced regulatory role for 4β-HC in lipid metabolism. nomuraresearchgroup.comnih.gov The prolipogenic (promoting the formation of fats) action of 4β-HC is comparable in mechanism and potency to well-established LXR agonists, yet it is distinguished by its specific induction of the SREBP1c pathway. nih.govbiorxiv.org

Modulation of Transcription Factors

The primary downstream effect of LXR activation by 4β-HC is the modulation of the SREBP family of transcription factors, which are central to the control of lipid biosynthesis.

Selective Induction of Sterol Regulatory Element-Binding Protein 1c (SREBP1c) Expression and Activity

4β-Hydroxycholesterol is a potent and selective inducer of SREBP1c expression and subsequent proteolytic processing to its active nuclear form. nih.govnih.govbiorxiv.org This induction occurs at both the mRNA and protein levels. nih.govbiorxiv.org The activation of SREBP1c by 4β-HC leads to the upregulation of a suite of genes involved in de novo fatty acid and triglyceride synthesis, including Fatty Acid Synthase (FASN), Stearoyl-CoA Desaturase-1 (SCD1), and Lipin1 (LPIN1). nih.gov This selective induction is enantioselective, meaning the non-natural enantiomer of 4β-HC does not elicit the same response, indicating a specific structural requirement for its biological activity. biorxiv.org The induction of SREBP1c by 4β-HC is dependent on LXR, as the effect is abolished by LXR antagonists and significantly reduced by the knockdown of either LXRα or LXRβ. nih.gov

Lack of Effect on Sterol Regulatory Element-Binding Protein 2 (SREBP2)

A defining characteristic of 4β-HC's mechanism of action is its lack of effect on Sterol Regulatory Element-Binding Protein 2 (SREBP2). nih.govnih.govbiorxiv.org While other oxysterols, such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol, inhibit the processing and activation of both SREBP1 and SREBP2, 4β-HC does not increase the mRNA or protein levels of SREBP2. nih.gov This specificity is significant because SREBP2 is the primary regulator of cholesterol biosynthesis. Therefore, 4β-HC selectively promotes fatty acid and triglyceride synthesis through SREBP1c without concurrently stimulating cholesterol production via SREBP2. nomuraresearchgroup.comnih.gov

Interactions with Other Intracellular Signaling Pathways (e.g., Insulin-PI3K)

The metabolic effects of 4β-hydroxycholesterol are not solely dependent on the LXR-SREBP1c axis but also involve interplay with other major cellular signaling pathways, notably the insulin-PI3K pathway. nih.govbiorxiv.org Insulin (B600854) signaling through the PI3K/AKT pathway is a well-established regulator of glucose and lipid metabolism. nih.govconsensus.app Research indicates that 4β-HC acts in parallel to insulin-PI3K-dependent signaling to stimulate triglyceride synthesis and the accumulation of lipid droplets. nih.govbiorxiv.orgmssm.edu In primary mouse hepatocytes, 4β-HC and insulin have been shown to have additive effects on the expression and activation of SREBP1c. nomuraresearchgroup.comnih.gov This suggests a model where the 4β-HC-LXR pathway and the insulin-PI3K pathway can independently stimulate SREBP1c transcription, potentially through distinct binding elements on the SREBP1c promoter. nih.gov However, there is also evidence for a more integrated "coincidence detection" model, where some level of insulin signaling may be necessary for the full effect of 4β-HC on SREBP1c induction. nih.gov

Role in Lipid Metabolism and Homeostasis

Regulation of De Novo Lipogenesis

4β-Hydroxycholesterol has been identified as a potent and selective inducer of de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from acetyl-CoA. nih.gov This process is crucial for storing energy and providing lipids for membrane synthesis. The regulatory action of 4β-OHC is primarily mediated through its role as an agonist for the Liver X Receptor (LXR), a nuclear receptor that acts as a sterol sensor. nih.gov

Activation of LXR by 4β-OHC selectively triggers the expression and proteolytic processing of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenic genes. nih.gov This is a key distinction, as it does not similarly affect the related steroidogenic factor SREBP-2, which governs cholesterol synthesis. nih.gov Consequently, the signaling cascade initiated by 4β-OHC specifically promotes the synthesis of fatty acids without concurrently increasing cholesterol production. nih.gov

Research has demonstrated that 4β-OHC induces the expression of the entire lipogenic program downstream of SREBP-1c, leading to the initiation of DNL in both primary hepatocytes and in mouse livers. nih.gov This highlights 4β-OHC as an important endogenous regulator of fat synthesis through the LXR-SREBP-1c axis. nih.gov

Table 1: Effect of 4β-Hydroxycholesterol on Lipogenic Gene Expression

This interactive table summarizes the observed effects of 4β-OHC on key genes involved in de novo lipogenesis, as mediated by the LXR-SREBP-1c pathway.

| Gene | Function | Effect of 4β-OHC | Reference |

|---|---|---|---|

| SREBP-1c | Master transcriptional regulator of lipogenesis | Potent and selective induction of expression and processing | nih.gov |

| FASN | Fatty Acid Synthase; catalyzes fatty acid synthesis | Upregulation | nih.gov |

| ACLY | ATP Citrate Lyase; produces cytosolic acetyl-CoA | Upregulation | mdpi.com |

| ACC | Acetyl-CoA Carboxylase; commits acetyl-CoA to fatty acid synthesis | Upregulation | nih.gov |

| SREBP-2 | Master transcriptional regulator of cholesterol synthesis | No significant induction | nih.gov |

Influence on Triglyceride Synthesis and Lipid Droplet Accumulation

The induction of de novo lipogenesis by 4β-Hydroxycholesterol directly translates to an increased synthesis of triglycerides and their subsequent storage in lipid droplets (LDs). nih.gov Triglycerides are the main constituents of body fat in humans and are stored within LDs, which are specialized organelles for neutral lipid storage. embopress.orgcreative-proteomics.com

Studies using liver carcinoma-derived Huh7 cells have shown that treatment with 4β-OHC leads to a significant accumulation of lipid droplets. nih.gov This effect is a direct consequence of the upregulation of fatty acid biosynthetic genes via SREBP-1c. The accumulation of these droplets can be suppressed by inhibitors of key lipogenic enzymes like Fatty Acid Synthase (FASN), confirming the pathway's dependence on new fatty acid synthesis. nih.gov

Furthermore, 4β-OHC has been shown to act in parallel with insulin (B600854) signaling pathways, such as the PI3K-mTOR pathway, to additively enhance SREBP-1c expression and activation. nih.gov This synergistic action leads to a more pronounced increase in triglyceride synthesis and storage, suggesting that 4β-OHC can shift cellular lipid homeostasis towards triglyceride accumulation. nih.gov This has potential implications in metabolic conditions, as elevated triglyceride levels are associated with the upregulation of LXR and SREBP-1c in nonalcoholic fatty liver disease (NAFLD). nih.gov

Interplay with Cholesterol Homeostasis Mechanisms

Activation of LXR is known to induce cholesterol efflux transporters, which are crucial for reverse cholesterol transport—the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion. nih.govfrontiersin.org Research has shown that 4β-OHC can induce the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 in human mononuclear cells and macrophages. nih.govfrontiersin.org This action promotes the removal of cholesterol from these cells, which is a key anti-atherosclerotic mechanism. nih.gov

Interestingly, the effect of 4β-OHC on cholesterol efflux may be cell-type specific. While it promotes cholesterol efflux in peripheral cells, its effect on ABCA1 expression in primary hepatocytes has been shown to be minimal. nih.gov This suggests a nuanced regulatory role where 4β-OHC, produced in the liver, acts as a signaling molecule to inform extrahepatic tissues about the liver's cholesterol status, thereby regulating peripheral cholesterol transporters. nih.gov This hepatic PXR–circulating 4β-OHC–peripheral LXR pathway links xenobiotic exposure (which can induce 4β-OHC production) to the regulation of cholesterol transport in peripheral tissues. nih.govfrontiersin.org

Comparative Analysis with Other Major Oxysterols in Metabolic Regulation

4β-Hydroxycholesterol exhibits unique properties when compared to other major oxysterols, such as 25-hydroxycholesterol (B127956) (25-OHC) and 27-hydroxycholesterol (27-OHC), in the context of metabolic regulation.

A key distinguishing feature of 4β-OHC is its selective activation of the SREBP-1c-mediated lipogenic pathway. nih.gov While other oxysterols can also act as LXR agonists, 4β-OHC is unique in its capacity to strongly and selectively induce the lipogenic program downstream of SREBP-1c, leading to fatty acid and triglyceride synthesis. nih.gov In contrast, synthetic LXR ligands like T0901317 tend to induce both cholesterol efflux and SREBP-1c-dependent DNL. nih.gov

Furthermore, studies involving the activation of the Pregnane (B1235032) X Receptor (PXR) with rifampicin (B610482) showed that circulating levels of 4β-OHC were significantly elevated, while the levels of 25-OHC and 27-OHC remained unchanged. nih.govfrontiersin.org This indicates a distinct regulatory pathway for the production of 4β-OHC. While 27-OHC is not considered a major regulator of cholesterol homeostasis at the transcriptional level, and 25-OHC is linked to inflammation and antiviral responses, 4β-OHC's primary role appears to be a signaling molecule for lipid metabolism. nih.govjci.org

Table 2: Comparative Profile of Major Oxysterols in Metabolic Regulation

This interactive table provides a comparative overview of the distinct roles and characteristics of 4β-OHC, 25-OHC, and 27-OHC.

| Feature | 4β-Hydroxycholesterol (4β-OHC) | 25-Hydroxycholesterol (25-OHC) | 27-Hydroxycholesterol (27-OHC) |

|---|---|---|---|

| Primary Function | Selective induction of lipogenesis; regulation of peripheral cholesterol transport nih.govnih.gov | Suppressor of inflammation; antiviral factor nih.gov | Promotes breast cancer metastasis; minor role in transcriptional cholesterol regulation nih.govjci.org |

| LXR Agonism | Yes, activates LXRα and LXRβ nih.gov | Yes | Yes |

| Effect on SREBP-1c | Potent and selective inducer of expression and activity nih.gov | Less selective/potent compared to 4β-OHC | Less selective/potent compared to 4β-OHC |

| Effect on SREBP-2 | No significant induction nih.gov | Suppresses SREBP-2 processing | Suppresses SREBP-2 processing |

| Induction by PXR Agonists | Significantly elevated levels nih.govfrontiersin.org | Levels remain unchanged nih.govfrontiersin.org | Levels remain unchanged nih.govfrontiersin.org |

| Tissue of Origin | Primarily liver (via CYP3A4/5) jci.org | Formed in various tissues jci.org | Ubiquitous (via CYP27A1) |

Analytical Research Methodologies for 4β Hydroxycholesterol Quantification

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the quantification of 4β-hydroxycholesterol. This powerful combination allows for the separation of the analyte from other structurally similar compounds and its subsequent sensitive and specific detection.

Isotope-Dilution Gas Chromatography-Mass Spectrometry (GC-MS)

Isotope-dilution gas chromatography-mass spectrometry (GC-MS) is a well-established and highly accurate method for the quantification of sterols, including 4β-hydroxycholesterol. nih.gov This technique involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. This allows for precise quantification by correcting for any analyte loss during sample preparation and analysis. nih.govelsevierpure.com

In a typical GC-MS workflow for 4β-hydroxycholesterol, samples undergo a saponification step to release the free sterol from its esterified form. This is followed by extraction and derivatization to increase the volatility and thermal stability of the analyte for gas chromatography. nih.gov The derivatized sample is then injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. Selected ion monitoring (SIM) is often employed to enhance sensitivity and specificity by monitoring only the characteristic ions of the analyte and its internal standard. nih.gov

A validated isotope dilution GC-MS method for a panel of oxysterols, including 4β-hydroxycholesterol, demonstrated excellent sensitivity, with limits of detection and quantification in the picogram per milliliter range. nih.gov The use of butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA) during sample preparation is critical to prevent the artificial autooxidation of cholesterol. nih.gov

Table 1: Performance Characteristics of a Validated Isotope Dilution GC-MS Method for Oxysterol Analysis nih.gov

| Parameter | Result |

| Limit of Detection | 8.0-202.0 pg/mL |

| Limit of Quantification | 28.0-674 pg/mL |

| Recovery (Calibration Points) | 91.9% - 116.8% |

| Recovery (Serum Samples) | 93.1% - 118.1% |

| Within-Day Precision (CV%) | 2.1% - 10.8% |

| Between-Day Precision (CV%) | 2.3% - 12.1% |

Ultrahigh Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS, UHPLC/ESI-HR-MS)

Ultrahigh performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) or high-resolution mass spectrometry (UHPLC/ESI-HR-MS) has become the preferred method for 4β-hydroxycholesterol quantification in many laboratories. nih.govnih.gov These techniques offer high throughput, excellent sensitivity, and the ability to separate 4β-hydroxycholesterol from its stereoisomer, 4α-hydroxycholesterol. nih.govnih.gov The separation of these isomers is critical as 4α-hydroxycholesterol is formed through autooxidation and can be an indicator of sample handling and storage conditions. nih.gov

In UHPLC-MS/MS methods, the sample is first subjected to preparation steps that often include saponification, extraction, and derivatization. nih.govacs.org The extract is then injected into the UHPLC system, where the analytes are separated on a reversed-phase column. The separated compounds are then introduced into the mass spectrometer, typically using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for detection, providing a high degree of specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. nih.govnih.gov

Several validated UHPLC-MS/MS methods have been reported with lower limits of quantification (LLOQ) in the low nanogram per milliliter range, making them suitable for clinical studies. nih.govacs.org UHPLC/ESI-HR-MS methods offer an alternative with high mass accuracy, which can also aid in the specific detection of the analyte. nih.gov

Table 2: Comparison of UHPLC-MS/MS and UHPLC/ESI-HR-MS Method Parameters

| Parameter | UHPLC-MS/MS nih.gov | UHPLC/ESI-HR-MS nih.gov |

| Lower Limit of Quantification | 0.5 ng/mL | Not explicitly stated, but endogenous levels of 13.4-31.9 ng/mL were measured |

| Internal Standard | d7-4β-hydroxycholesterol | d7-4β-hydroxycholesterol |

| Derivatization | Picolinic Acid | Not specified |

| Key Advantage | High sensitivity and specificity through MS/MS | High mass accuracy for specific detection |

Sample Preparation and Derivatization Strategies

The quality and accuracy of 4β-hydroxycholesterol quantification are heavily reliant on the sample preparation procedures employed. These steps are designed to extract the analyte from the complex biological matrix, remove interfering substances, and enhance its detectability by the analytical instrument.

Hydrolysis of Esterified Forms

In circulation, a significant portion of 4β-hydroxycholesterol is esterified with fatty acids. To measure the total concentration, a hydrolysis step, typically alkaline saponification, is required to liberate the free sterol. nih.govacs.orgnih.gov This is commonly achieved by treating the plasma or serum sample with a solution of potassium hydroxide (B78521) or sodium hydroxide in ethanol (B145695) or methanol. nih.gov This process effectively breaks the ester bonds, ensuring that the entire pool of 4β-hydroxycholesterol is available for extraction and analysis. The use of an automated sample preparation scheme that includes saponification can significantly improve throughput. acs.orgnih.gov

Liquid-Liquid Extraction and Solid Phase Extraction

Following hydrolysis, the non-polar 4β-hydroxycholesterol needs to be extracted from the aqueous biological matrix. Liquid-liquid extraction (LLE) is a commonly used technique where an organic solvent, immiscible with water, is used to selectively partition the analyte. nih.gov A two-step liquid-liquid extraction process has been shown to be effective. nih.gov

Solid phase extraction (SPE) is another powerful technique for sample clean-up and concentration. In SPE, the sample is passed through a solid sorbent material that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent. nih.gov SPE can be used to separate oxysterols from the much more abundant cholesterol. nih.gov

Picolinic Acid Derivatization

To enhance the ionization efficiency of 4β-hydroxycholesterol in electrospray ionization mass spectrometry, a derivatization step is often employed. Derivatization with picolinic acid to form a dipicolinyl ester has been shown to significantly improve the sensitivity of LC-MS/MS methods. nih.govacs.orgnih.gov This derivatization introduces a readily ionizable group onto the cholesterol backbone, leading to a much stronger signal in the mass spectrometer. nih.gov This increased sensitivity is particularly important for accurately measuring the low endogenous concentrations of 4β-hydroxycholesterol. The derivatization reaction is typically carried out after the extraction step and before injection into the LC-MS/MS system. nih.govacs.org

Development of Simplified and High-Throughput Analytical Procedures

The evolution of analytical methodologies for 4β-hydroxycholesterol has been marked by a significant drive towards simplification and high-throughput capabilities. Early methods, while accurate, were often characterized by laborious and time-consuming sample preparation procedures. nih.gov This limited the number of samples that could be processed in a day and hindered large-scale clinical application. nih.gov Modern advancements, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been pivotal in overcoming these challenges.

A key area of simplification has been in the sample preparation process. Researchers have developed automated sample preparation schemes that significantly reduce manual handling and processing time. For instance, a method was developed where the entire process, including saponification (to release esterified oxysterols) and derivatization, could be completed in under eight hours, enabling higher-throughput analysis. nih.gov Another simplification involves the move away from chemical derivatization altogether. Derivatization was traditionally required to enhance the ionization efficiency of the poorly ionizable 4β-hydroxycholesterol molecule for detection by triple quadrupole mass spectrometers. nih.govresearchgate.net However, the use of ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC/ESI-HR-MS) has enabled the sensitive detection of the underivatized molecule, thereby avoiding this laborious step. nih.govresearchgate.net This approach not only simplifies the workflow but also reduces potential variability introduced by the derivatization reaction.

High-throughput screening (HTS) is a drug discovery process that leverages robotics, automation, and data processing software to test a large number of compounds rapidly. bmglabtech.comwikipedia.org While not directly identifying drugs, HTS helps in identifying "leads" for further development. bmglabtech.com In the context of 4β-hydroxycholesterol analysis, HTS principles are applied to develop assays that can quickly process numerous clinical samples. This is achieved through miniaturization (using smaller sample volumes), automation of liquid handling, and rapid analytical run times. nih.govbmglabtech.comuct.ac.za For example, methods have been validated using as little as 50 μL of plasma. nih.govuct.ac.za Furthermore, chromatographic separations have been shortened significantly; one rapid LC-MS/MS method achieved a run time of just 7 minutes. researchgate.net These high-throughput methods are crucial for clinical studies and drug development, where assessing the activity of cytochrome P450 3A4 (CYP3A4) across many subjects or time points is necessary. nih.govufl.edu

Table 1: Advances in Simplified and High-Throughput Analysis of 4β-Hydroxycholesterol

| Methodology | Key Simplification / High-Throughput Feature | Sample Type | Instrumentation | Relevant Findings | Citation |

|---|---|---|---|---|---|

| Automated Sample Preparation | Automated saponification and derivatization completed in <8 hours. | Human Plasma | LC-ESI-MS/MS | Lower limit of quantification (LLOQ) of 2 ng/mL using 50 μL of plasma. | nih.gov |

| Derivatization-Free Analysis | Avoids laborious chemical derivatization by using HR-MS. | Human Plasma and Serum | UHPLC/ESI-HR-MS | Sensitive and simple high-throughput method developed. LLOQ for 4β-OHC was 0.5 ng/mL. | nih.govresearchgate.net |

| Rapid Chromatography | Chromatographic separation achieved within 7 minutes. | Serum | LC-MS/MS | Method validated for quantifying the 4-hydroxycholesterol/cholesterol ratio. | researchgate.net |

| Small Volume Analysis | Method developed for use with small plasma volumes, typical of pediatric samples. | Human Plasma | LC/MS/MS | Calibration curve range of 2-500 ng/mL. | uct.ac.za |

Simultaneous Quantification of Stereoisomers (e.g., 4α-Hydroxycholesterol)

A critical aspect of the analytical methodology for 4β-hydroxycholesterol is the ability to distinguish and simultaneously quantify it from its stereoisomers, most notably 4α-hydroxycholesterol. nih.gov The two isomers, 4β-OHC and 4α-OHC, differ only in the spatial orientation of the hydroxyl group at the C4 position. While 4β-hydroxycholesterol is primarily formed enzymatically by CYP3A enzymes, 4α-hydroxycholesterol is thought to be formed mainly through non-enzymatic autooxidation of cholesterol. nih.gov Consequently, elevated levels of the 4α-isomer can serve as an indicator of improper sample handling or prolonged storage, which can also lead to the non-enzymatic formation of 4β-hydroxycholesterol, compromising the integrity of the results. nih.govnih.govresearchgate.netmdpi.com

The separation of these stereoisomers is a challenge because they have the same mass and are isobaric. nih.govnih.gov Therefore, mass spectrometry alone cannot differentiate them. The separation relies on chiral chromatography, a technique that uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column. ntu.edu.sgsigmaaldrich.com The CSP interacts differently with each enantiomer or diastereomer, causing them to travel through the column at different rates and thus be separated before detection by the mass spectrometer. ntu.edu.sg

Several methods have been successfully developed for the simultaneous quantification of 4α- and 4β-hydroxycholesterol. These methods typically use LC-MS/MS or UHPLC-MS/MS systems. nih.govnih.gov For instance, chromatographic resolution has been achieved using C8 or C18 reversed-phase columns under specific mobile phase conditions. nih.govnih.govresearchgate.net One UHPLC-MS/MS method achieved baseline separation on a Waters HSS T3 C18 column. nih.gov Another study reported complete separation from 8 commercially available isomers, including 4α-hydroxycholesterol, which was synthesized in their lab for confirmation. bioanalysis-zone.com The ability to monitor both isomers is crucial for ensuring the quality of data in clinical studies, where 4α-hydroxycholesterol concentrations are used to verify that samples have been properly handled and stored. nih.govnih.govmdpi.com

Table 2: Methodologies for Simultaneous Quantification of 4-Hydroxycholesterol Stereoisomers

| Methodology | Chromatographic Column | Key Outcome | Instrumentation | Lower Limit of Quantification (LLOQ) | Citation |

|---|---|---|---|---|---|

| UHPLC-MS/MS with picolinic acid derivatization | Not specified | Simultaneous quantification of 4β-OHC and 4α-OHC in human plasma. | UHPLC-MS/MS | 0.5 ng/mL for both 4β-OHC and 4α-OHC. | researchgate.netnih.gov |

| UHPLC/ESI-HR-MS without derivatization | Waters HSS T3 C18 reversed phase column | Chromatographic separation of 4α‑OHC and 4β‑OHC was obtained. | UHPLC/ESI-HR-MS | 4β-OHC: 0.5 ng/mL; 4α-OHC: 2 ng/mL. | nih.govresearchgate.net |

| LC-ESI-MS/MS with derivatization | C18 column | Chromatographic resolution of 4βHC from 4α-hydroxycholesterol achieved in 11 minutes. | LC-ESI-MS/MS | 2 ng/mL for 4β-OHC. | nih.gov |

| GC-MS | Not specified | Simultaneously measures 4α-OHC which has a separate retention time from 4β-OHC. | Gas Chromatography-Mass Spectrometry | Plasma concentration of 4α-OHC is typically 5–10 ng/ml. | nih.gov |

In Vitro and in Vivo Research Models for Investigating 4β Hydroxycholesterol

Cellular Models for Mechanistic Elucidation

Cellular models are indispensable for dissecting the molecular pathways influenced by 4β-hydroxycholesterol. These in vitro systems provide a controlled environment to study specific cellular responses and interactions.

Primary human hepatocytes are considered a gold standard for in vitro studies of hepatic metabolism and are crucial for investigating the formation and effects of 4β-hydroxycholesterol. These cells most closely represent the physiology of the human liver, where 4β-hydroxycholesterol is predominantly synthesized by the enzyme CYP3A4. nih.gov Research using primary human hepatocytes has been instrumental in confirming the role of this compound as an endogenous biomarker of hepatic CYP3A4 activity. researchgate.net Studies have shown a correlation between the formation of venetoclax metabolites in these cells and the plasma 4β-hydroxycholesterol/cholesterol ratio, further validating its use as a biomarker. researchgate.net

Primary mouse hepatocytes serve as a valuable preclinical model for studying 4β-hydroxycholesterol. Research has demonstrated that in primary mouse hepatocytes, 4β-hydroxycholesterol can enhance insulin's action in promoting the expression and activation of Sterol Regulatory Element-Binding Protein 1c (SREBP1c). nomuraresearchgroup.com This leads to an increase in triglyceride synthesis and storage, highlighting a potential role for 4β-hydroxycholesterol in hepatic lipid metabolism. nomuraresearchgroup.com

The human hepatoma-derived Huh7 cell line is a widely utilized in vitro model in liver-related research. cytion.comhuh7.com These cells have been instrumental in studying the effects of 4β-hydroxycholesterol on gene expression and lipid metabolism. nih.gov For instance, studies in Huh7 cells have shown that 4β-hydroxycholesterol can induce the expression of SREBP1c, a key regulator of lipogenesis. nomuraresearchgroup.comnih.gov This induction is dependent on the activation of Liver X Receptors (LXRs). nomuraresearchgroup.com Furthermore, treating Huh7 cells with 4β-hydroxycholesterol leads to a significant accumulation of lipid droplets, a process that can be blocked by inhibitors of LXR and fatty acid synthase. nih.gov

Interactive Data Table: Effect of 4β-Hydroxycholesterol on Gene Expression in Huh7 Cells

| Gene | Effect of 4β-Hydroxycholesterol | Mediator |

|---|---|---|

| SREBP1c | Induction | LXR |

| ABCA1 | Variable Induction | LXR |

Beyond the liver, the effects of 4β-hydroxycholesterol have been investigated in other cell types. In human primary monocyte-derived macrophages and foam cells, 4β-hydroxycholesterol has been shown to induce the expression of cholesterol efflux transporters like ABCA1 and ABCG1. nih.govnih.gov This suggests a role for 4β-hydroxycholesterol in reverse cholesterol transport. mdpi.com

Neuroblastoma cell lines, such as the murine Neuro-2a line, are used in a wide range of neurological studies. mdpi.com While direct research on 4β-hydroxycholesterol in these specific cell lines is less documented, they serve as important models for understanding neuronal cell biology and could be utilized to explore the potential neurological effects of oxysterols. wellcomeopenresearch.orgresearchgate.net

Animal Models in Mechanistic Studies

Animal models are critical for understanding the in vivo relevance of findings from cellular studies. They allow for the investigation of systemic effects and the complex interplay between different organs. CYP3A-humanized mice, in which the murine Cyp3a gene is replaced with the human CYP3A gene, have been particularly valuable. semanticscholar.orgnih.gov Studies using these mice have demonstrated that plasma levels of 4β-hydroxycholesterol correlate with hepatic CYP3A4 protein levels, further solidifying its role as a biomarker for CYP3A4 activity. semanticscholar.orgnih.gov In rats, administration of a pregnane (B1235032) X receptor (PXR) agonist was found to increase circulating levels of 4β-hydroxycholesterol and the expression of LXR target genes in peripheral tissues, particularly the heart. nih.gov

Computational and Physiologically Based Pharmacokinetic (PBPK) Modeling

Computational and physiologically based pharmacokinetic (PBPK) modeling has become an essential tool for integrating in vitro and in vivo data to predict the pharmacokinetics of 4β-hydroxycholesterol. mdpi.comnih.gov PBPK models for cholesterol and 4β-hydroxycholesterol have been developed to simulate their plasma concentrations under various conditions. mdpi.comresearchgate.net These models can recapitulate observed baseline plasma levels of 4β-hydroxycholesterol in different human populations and predict the increase in its levels following the administration of CYP3A inducers. mdpi.comnih.gov A Bayesian mechanism-based pharmacokinetic/pharmacodynamic model has also been developed to evaluate 4β-hydroxycholesterol as a clinical biomarker for CYP3A4 drug interactions. researchgate.netnih.gov This modeling approach helps in understanding the dynamic range of 4β-hydroxycholesterol as a biomarker and in designing clinical studies. researchgate.netnih.gov

Interactive Data Table: Applications of PBPK Modeling for 4β-Hydroxycholesterol

| Modeling Application | Key Findings |

|---|---|

| Baseline Plasma Level Prediction | Successfully recovered observed levels in Caucasian, Japanese, and Korean populations. mdpi.com |

| CYP3A Induction Simulation | Recapitulated increased plasma levels after rifampicin (B610482) treatment. mdpi.com |

| Biomarker Evaluation | Assessed the dynamic range of 4β-hydroxycholesterol as a biomarker for CYP3A4 interactions. researchgate.netnih.gov |

Model Development and Refinement Methodologies

The investigation of 4β-hydroxycholesterol (4β-OHC), primarily as an endogenous biomarker for cytochrome P450 3A (CYP3A) activity, has necessitated the development of sophisticated research models. nih.govresearchgate.net A key in silico model used is the physiologically based pharmacokinetic (PBPK) model, which mathematically describes the absorption, distribution, metabolism, and excretion of substances in the body. mdpi.comwikipedia.org

The development of PBPK models for cholesterol and its metabolite, 4β-OHC, often follows a "middle-out" approach. nih.govnih.gov This process begins with a "bottom-up" construction, incorporating known data such as physicochemical properties and metabolic pathway information for enzymes like CYP3A and CYP27A1. nih.govnih.gov However, initial models built this way sometimes underpredict observed baseline 4β-OHC levels. researchgate.net

Refinement is a critical next step to improve the model's accuracy. researchgate.net This involves optimizing key parameters, such as the CYP3A-specific intrinsic clearance of cholesterol, to better align the model's predictions with clinically observed data. researchgate.net The workflow for developing and verifying these models involves several stages:

Initial Model Construction : A base model is created using a bottom-up approach with available physicochemical data and in vitro metabolism information. researchgate.net

Model Refinement : The initial model is then refined by optimizing specific parameters. For instance, the intrinsic clearance values for 4β-OHC metabolism can be calculated based on its in vivo half-life. nih.gov

Verification : The refined model is then verified by comparing its predictions against a range of clinical study data, including baseline 4β-OHC levels in different populations and the effects of known CYP3A inducers. nih.govresearchgate.net

Prediction and Verification of Plasma Concentration Profiles

A crucial aspect of validating any research model is its ability to accurately predict and replicate in vivo outcomes. PBPK models for 4β-OHC are rigorously verified by comparing their simulated plasma concentration profiles against observed clinical data. nih.govnih.gov

Baseline Concentration Verification: The models have successfully replicated observed baseline plasma 4β-OHC levels across different ethnic populations, including Caucasian, Japanese, and Korean individuals. nih.govnih.gov They also accurately capture known physiological differences, such as the higher baseline 4β-OHC levels in females compared to males, which is indicative of sex-specific variations in CYP3A abundance. nih.govnih.gov

Verification with CYP3A Inducers: The primary utility of 4β-OHC as a biomarker is to assess changes in CYP3A activity, particularly induction. nih.gov Therefore, a key verification step is to simulate the effect of known CYP3A inducers. PBPK models have been shown to successfully recapitulate the increase in plasma 4β-OHC levels following treatment with the strong inducer rifampicin, with predictions aligning with data from multiple independent clinical studies. nih.govnih.gov The models can also predict the impact of moderate CYP3A inducers. mdpi.com

The table below summarizes the model-predicted fold increases in 4β-OHC levels following simulated long-term therapy with various CYP3A inducers compared to observed clinical findings for strong inducers.

| CYP3A Inducer | Predicted Fold Increase in 4β-OHC | Observed Fold Increase in 4β-OHC (Rifampicin) | Inducer Strength |

|---|---|---|---|

| Efavirenz | 4.15 | Variable, model verified against 6 studies nih.gov | Moderate |

| Phenobarbital | 2.81 | Moderate | |

| Phenytoin | 2.76 | Moderate | |

| Carbamazepine | 2.22 | ~5-10 fold increase observed nih.gov | Moderate-Strong |

Data sourced from PBPK model simulations and clinical observations. mdpi.comnih.govnih.gov

Prediction in Specific Populations: Once verified, these models can be applied to predict 4β-OHC plasma levels in specific scenarios. For example, they have been used to predict the impact of CYP3A4/5 genetic polymorphisms on 4β-OHC concentrations. nih.govnih.gov The models have also been used to prospectively assess how 4β-OHC levels might change in the presence of other CYP3A inducers or in specific disease states. researchgate.net

Furthermore, a Bayesian mechanism-based pharmacokinetic/pharmacodynamic model was developed to compare the dynamic range of 4β-OHC to the probe drug midazolam. nih.gov Simulations from this model predicted that a twofold induction in CYP3A4 activity would be reliably detected by an elevation in 4β-OHC, while only strong inhibitors would cause a detectable decrease. nih.gov Clinical studies using weak inducers confirmed that a significant increase in the 4β-HC/total cholesterol ratio could be detected, demonstrating the model's predictive utility even for subtle changes in CYP3A4 activity. mdpi.com

Physiological and Pathophysiological Research Contexts Excluding Clinical Outcomes

Endogenous Levels and Variations in Human Circulation

4β-hydroxycholesterol is a major oxysterol found in human circulation, with its concentration reflecting a balance between its formation from cholesterol and its subsequent elimination. mdpi.com In healthy individuals, the mean plasma concentration of 4β-hydroxycholesterol is approximately 30 ng/mL, although there is considerable inter-individual variability. e-b-f.eunih.gov Despite this variability between individuals, the concentration within a single person remains remarkably stable over time, with coefficients of variation reported to be as low as 4.8% to 13.2% over a three-month period. scbt.comnomuraresearchgroup.com This stability is attributed to its slow elimination rate, with a reported half-life of around 17 days. nih.govnih.gov

Several factors can influence the endogenous levels of 4β-hydroxycholesterol. For instance, concentrations have been observed to be higher in women than in men, suggesting a gender-specific difference in its formation or metabolism. nih.govnih.gov The distribution of 4β-hydroxycholesterol in plasma lipoproteins is primarily within low-density lipoprotein (LDL) and high-density lipoprotein (HDL). nih.gov Under conditions where total cholesterol levels may fluctuate, the ratio of 4β-hydroxycholesterol to total cholesterol is often used to normalize for these variations. nih.govnih.gov

Table 1: Baseline Plasma Levels of 4β-Hydroxycholesterol in Healthy Individuals

| Population/Study Group | Mean Plasma Concentration (ng/mL) | Citation |

|---|---|---|

| Healthy Volunteers (meta-analysis) | 29.85 ± 14.87 | e-b-f.eu |

| Healthy Volunteers | 30.8 | scbt.com |

| Healthy Volunteers (pooled plasma) | 27.0 | scbt.com |

| Healthy Volunteers (average) | 30 | nih.gov |

Reflection of Hepatic CYP3A Enzyme Activity in Research

A significant body of research has established 4β-hydroxycholesterol as a sensitive endogenous biomarker for the activity of the cytochrome P450 3A (CYP3A) family of enzymes, particularly CYP3A4 and to a lesser extent, CYP3A5. e-b-f.eunih.gov These enzymes, predominantly located in the liver, are responsible for the metabolism of a vast number of drugs and endogenous compounds, including the formation of 4β-hydroxycholesterol from cholesterol. mdpi.comnih.gov

The plasma concentration of 4β-hydroxycholesterol directly reflects the induction or inhibition of these enzymes. For example, administration of potent CYP3A inducers, such as certain antiepileptic drugs (e.g., carbamazepine, phenytoin, phenobarbital) and the antibiotic rifampicin (B610482), can lead to a substantial increase in plasma 4β-hydroxycholesterol levels, with some studies reporting up to a 10-fold increase. nih.govnih.gov Conversely, treatment with CYP3A inhibitors like ritonavir (B1064) or itraconazole (B105839) results in decreased plasma concentrations of 4β-hydroxycholesterol. nih.govnih.gov This relationship allows researchers to use measurements of 4β-hydroxycholesterol to assess the impact of new drug candidates or other xenobiotics on CYP3A activity in a non-invasive manner. researchgate.net

Associations with Markers of Cholesterol Absorption and Synthesis

4β-hydroxycholesterol is a downstream metabolite of cholesterol. Therefore, its rate of formation is dependent on the availability of its precursor, cholesterol, within the liver. The hepatic cholesterol pool is supplied by both endogenous synthesis and the uptake of cholesterol from circulation, which includes cholesterol absorbed from the diet.

Furthermore, 4β-hydroxycholesterol itself is a signaling molecule that can influence lipid metabolism. It acts as an agonist for the Liver X Receptor (LXR), a nuclear receptor that plays a key role in regulating the expression of genes involved in cholesterol homeostasis and fatty acid metabolism. Specifically, 4β-hydroxycholesterol has been shown to be a potent and selective inducer of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a master transcriptional regulator of lipogenesis, which leads to the synthesis of fatty acids and triglycerides. nih.gov This suggests a feedback mechanism where a product of cholesterol metabolism can influence the broader landscape of lipid synthesis.

Observations in Specific Metabolic States or Conditions (e.g., Altered CYP3A Activity, Liver Disease)

The utility of 4β-hydroxycholesterol as a biomarker is particularly evident in metabolic states characterized by altered CYP3A activity. In research settings, the administration of drugs that are known to either induce or inhibit CYP3A enzymes leads to predictable changes in 4β-hydroxycholesterol levels. For instance, treatment with the potent CYP3A inducer rifampicin has been shown to significantly elevate plasma 4β-hydroxycholesterol. e-b-f.eu In one study, the mean basal concentration of 42.7 ng/mL in pediatric patients with epilepsy increased to 296 ng/mL after 7-9 weeks of treatment with the CYP3A inducer carbamazepine. nih.gov

In the context of liver disease, which can impact both cholesterol metabolism and drug-metabolizing enzyme function, changes in 4β-hydroxycholesterol levels have also been observed. Research in patients with non-alcoholic fatty liver disease (NAFLD) has indicated altered CYP3A activity. Specifically, subjects with non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD, had significantly lower plasma levels of 4β-hydroxycholesterol compared to healthy controls. This suggests that the progression of liver disease can impair the CYP3A-mediated formation of this oxysterol.

Table 2: Changes in Plasma 4β-Hydroxycholesterol in Response to Altered Metabolic States

| Condition/Treatment | Change in 4β-Hydroxycholesterol Levels | Citation |

|---|---|---|

| Treatment with strong CYP3A inducers (e.g., antiepileptics) | ~10-fold increase | nih.govnih.gov |

| Treatment with CYP3A inhibitors (e.g., ritonavir) | Decrease | nih.govnih.gov |

| Non-alcoholic steatohepatitis (NASH) | 37% lower than controls | |

| Liver fibrosis | 57% lower than controls |

Role as a Putative Endogenous Biomarker in Research Investigations

The characteristics of 4β-hydroxycholesterol make it a valuable putative endogenous biomarker in a variety of research investigations, particularly in the field of clinical pharmacology and drug development. nih.govresearchgate.net Its key advantages include its endogenous nature, which eliminates the need to administer an exogenous probe drug, and the stability of its plasma concentrations within an individual over time. nih.govnih.gov

In drug development, measuring changes in 4β-hydroxycholesterol levels can provide an early indication of a new drug's potential to cause drug-drug interactions by inducing or inhibiting CYP3A enzymes. While it may not be suitable for detecting acute changes in CYP3A activity due to its long half-life, it is considered a sensitive marker for assessing long-term induction. nih.govnih.gov The ratio of 4β-hydroxycholesterol to total cholesterol is often recommended to account for individual variability in cholesterol levels. nih.govnih.gov Although some limitations exist, such as the inability to detect rapid changes in enzyme activity and the influence of genetic polymorphisms in CYP3A5, 4β-hydroxycholesterol remains a widely researched and promising biomarker for hepatic CYP3A activity. e-b-f.eu

Emerging Research Areas and Future Perspectives

Unidentified Metabolic Pathways and Downstream Targets

While the formation of 4β-hydroxycholesterol (4β-HC) is primarily attributed to the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5 in the liver, the complete picture of its metabolic fate and downstream effects remains an active area of investigation. nih.gov The conversion of 4β-HC to acidic products occurs at a significantly slower rate than that of 7α-hydroxycholesterol, and it is a poor substrate for 7α-hydroxylation by CYP7A1, a key rate-limiting step in bile acid synthesis. drugbank.com This slow elimination contributes to its relatively high plasma concentrations and long half-life of approximately 60-64 hours. drugbank.com

Recent studies have begun to uncover novel downstream targets and signaling roles for 4β-HC beyond its established function as a biomarker for CYP3A activity. It has been identified as a potent and selective inducer of the master lipogenic transcription factor, Sterol Regulatory Element Binding Protein 1c (SREBP1c). nih.govbiorxiv.org This induction occurs through its action as a putative agonist for the Liver X Receptor (LXR). nih.gov Unlike other oxysterols that can suppress both SREBP1c and SREBP2, 4β-HC specifically upregulates SREBP1c, thereby promoting the expression of genes involved in de novo lipogenesis, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase (SCD1). nih.gov This finding suggests a previously unrecognized role for 4β-HC in regulating triglyceride synthesis and lipid droplet accumulation, potentially contributing to conditions like nonalcoholic fatty liver disease (NAFLD) where its plasma levels are elevated. nih.gov

The signaling cascade initiated by 4β-HC extends to peripheral tissues, where it has been shown to regulate cholesterol transporters. frontiersin.orgnih.gov By activating LXR, 4β-HC can induce the expression of cholesterol efflux transporters like ATP Binding Cassette Transporter A1 (ABCA1) and ABCG1, while repressing cholesterol influx transporters. frontiersin.orgnih.gov This suggests that 4β-HC, produced in the liver, can act as a signaling molecule to modulate cholesterol homeostasis in other parts of the body. frontiersin.org The identification of these downstream targets opens new avenues for understanding the physiological and pathophysiological roles of this oxysterol.

Comprehensive Integration into Oxysterol Regulatory Networks

4β-Hydroxycholesterol is one of several oxysterols present in human circulation, each with distinct origins and biological activities. nih.gov Integrating 4β-HC into the broader context of oxysterol regulatory networks is a key area for future research. Oxysterols, including 24(S)-hydroxycholesterol, 27-hydroxycholesterol, and 7α-hydroxycholesterol, act as signaling molecules that modulate a wide range of cellular processes, primarily through their interaction with nuclear receptors like LXR and retinoic acid-related orphan receptors (RORs). nih.gov

The interaction of 4β-HC with other signaling pathways is also an important consideration. For example, 4β-HC has been shown to act in parallel with insulin-PI3K-mTOR signaling to promote triglyceride synthesis. nih.gov Furthermore, the pregnane (B1235032) X receptor (PXR), a key regulator of CYP3A expression, can elevate circulating levels of 4β-HC. ahajournals.org This creates a PXR-4β-HC-LXR signaling axis that links xenobiotic metabolism to the regulation of lipid homeostasis and even blood pressure. frontiersin.orgahajournals.org Elucidating the intricate crosstalk between these pathways will provide a more comprehensive understanding of the role of 4β-HC in metabolic regulation.

Future research should focus on a systems-level analysis of the oxysterol network, considering the interplay between different oxysterols, their respective receptors, and other signaling pathways. This integrated approach will be essential for deciphering the complex and sometimes opposing biological effects attributed to this class of molecules.

Development of Advanced Research Tools and Methodologies

Advancements in research methodologies are critical for further unraveling the complexities of 4β-hydroxycholesterol's functions. The accurate measurement of 4β-HC in biological matrices is fundamental to its study as a biomarker and signaling molecule. Current methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for its quantification. nih.govnih.gov However, these methods can be laborious and require careful chromatographic separation to resolve 4β-HC from its isobaric isomer, 4α-hydroxycholesterol. nih.govresearchgate.net The development of more streamlined and high-throughput analytical methods would facilitate larger clinical and research studies.

The use of picolinic acid derivatization has been shown to improve the sensitivity and specificity of LC-MS/MS analysis. researchgate.netufl.edu Additionally, monitoring for the formation of 4α-hydroxycholesterol can serve as a quality control measure to assess sample integrity during storage, as its presence can indicate non-enzymatic oxidation of cholesterol. nih.govmdpi.com Further refinement of these and other analytical techniques is ongoing.

Beyond quantitative analysis, the development of sophisticated research models is crucial. Physiologically based pharmacokinetic (PBPK) models are being developed to simulate and predict plasma 4β-HC levels under various conditions, such as drug-drug interactions and in different patient populations. nih.govmdpi.comresearchgate.net These models incorporate data on metabolic pathways, enzyme kinetics, and population-specific characteristics to provide a quantitative framework for understanding and predicting CYP3A activity. mdpi.comresearchgate.net Continued development and validation of these in silico tools will be invaluable for clinical pharmacology.

To investigate the molecular mechanisms of 4β-HC action, advanced in vitro and in vivo models are needed. The use of primary human hepatocytes, liver carcinoma cell lines like Huh7, and various animal models has already yielded significant insights. drugbank.comnih.govnih.gov Future studies could employ techniques such as CRISPR-Cas9 gene editing to create specific knockout or knock-in cell lines and animal models to dissect the roles of specific enzymes and receptors in the 4β-HC signaling pathway. Furthermore, "omics" approaches, including transcriptomics, proteomics, and metabolomics, will be instrumental in identifying novel downstream targets and understanding the global cellular response to 4β-HC.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 4-ss-HYDROXYCHOLESTEROL in biological samples, and how can their accuracy be optimized?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key parameters for optimization include:

- Column selection : Use reversed-phase C18 columns to improve retention of this lipophilic compound.

- Internal standards : Isotope-labeled analogs (e.g., deuterated this compound) minimize matrix effects .

- Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) reduces interference from cholesterol and other lipids. Validate recovery rates using spiked biological matrices .

Q. How can researchers address challenges in synthesizing this compound with high stereochemical purity?

- Methodological Answer : Retrosynthetic analysis leveraging databases like Reaxys or BKMS_METABOLIC can identify feasible routes. A validated approach involves:

- Oxidative functionalization : Use tert-butyl hydroperoxide (TBHP) with transition metal catalysts (e.g., Fe) to introduce the hydroxyl group at the β-position.

- Chiral resolution : Employ chiral stationary phases (CSPs) in HPLC to separate enantiomers. Confirm purity via NMR (e.g., NOESY for spatial configuration) and polarimetry .

Q. What biological roles of this compound are supported by current evidence, and how can these pathways be experimentally validated?

- Methodological Answer : Its role in lipid peroxidation and oxysterol signaling is well-documented. Experimental validation strategies include:

- Knockout models : Use CRISPR/Cas9 to silence enzymes like CYP27A1 in cell lines and monitor downstream effects via RNA-seq or lipidomics.

- Receptor binding assays : Radioligand displacement studies with LXRα/β receptors quantify binding affinity .

Advanced Research Questions

Q. How do in vivo and in vitro models differ in capturing the metabolic fate of this compound, and what are the implications for translational research?

- Methodological Answer :

- In vitro limitations : Cell cultures lack systemic factors (e.g., lipoprotein transport). Use hepatic spheroids or organ-on-chip systems to mimic physiological conditions.

- In vivo considerations : Isotope tracing (e.g., ¹³C-labeled this compound) in rodent models tracks tissue-specific metabolism. Compare urinary/fecal metabolites via UPLC-QTOF-MS to assess excretion pathways .

Q. What statistical approaches resolve contradictions in reported pro-inflammatory vs. anti-inflammatory effects of this compound?

- Methodological Answer :

- Meta-regression analysis : Pool data from heterogeneous studies (e.g., varying doses, cell types) to identify confounding variables. Use PRISMA guidelines for systematic review rigor .

- Dose-response modeling : Fit data to Hill equations to determine EC₅₀ values. Stratify results by cell type (e.g., macrophages vs. endothelial cells) to clarify context-dependent effects .

Q. How can multi-omics integration elucidate the regulatory networks of this compound in disease pathogenesis?

- Methodological Answer :

- Transcriptome-lipidome correlation : Apply weighted gene co-expression network analysis (WGCNA) to link lipidomic clusters (e.g., oxysterols) with inflammatory gene modules.

- Pathway enrichment : Tools like MetaboAnalyst 5.0 map metabolites to KEGG pathways, while STRING-db identifies protein interaction hubs .

Data Management & Reproducibility

Q. What practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.